molecular formula C15H10OS B1197777 2-phenylthiochromen-4-one CAS No. 784-62-3

2-phenylthiochromen-4-one

Cat. No.: B1197777
CAS No.: 784-62-3
M. Wt: 238.31 g/mol
InChI Key: GIQPSSZMIZARDW-UHFFFAOYSA-N
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Description

2-phenylthiochromen-4-one is a heterocyclic compound that belongs to the class of benzothiopyranones It is characterized by a benzene ring fused to a thiopyran ring with a ketone group at the 4-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylthiochromen-4-one typically involves the condensation of polylithiated phenylacetic acid phenylhydrazide with lithiated methyl thiosalicylate, followed by acid cyclization

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-phenylthiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-phenylthiochromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as an inhibitor of certain enzymes.

    Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-phenylthiochromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For example, its potential anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

    4H-1-Benzopyran-4-one: Similar structure but with an oxygen atom instead of sulfur.

    2-Phenyl-4H-1-benzothiopyran-4-one 1,1-dioxide: An oxidized derivative with a sulfone group.

Uniqueness: 2-phenylthiochromen-4-one is unique due to the presence of both a thiopyran ring and a phenyl group, which confer distinct chemical and biological properties compared to its oxygen analogs and oxidized derivatives .

Properties

IUPAC Name

2-phenylthiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10OS/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQPSSZMIZARDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061139
Record name 4H-1-Benzothiopyran-4-one, 2-phenyl-
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Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-62-3
Record name 2-Phenyl-4H-1-benzothiopyran-4-one
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Record name 4H-1-Benzothiopyran-4-one, 2-phenyl-
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Record name 4H-1-Benzothiopyran-4-one, 2-phenyl-
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Record name 4H-1-Benzothiopyran-4-one, 2-phenyl-
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Record name THIOFLAVONE
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